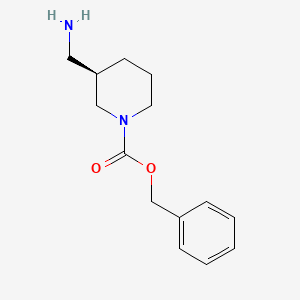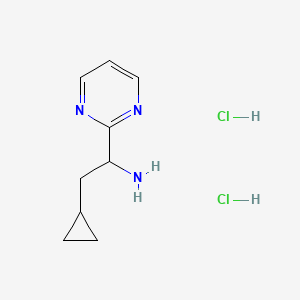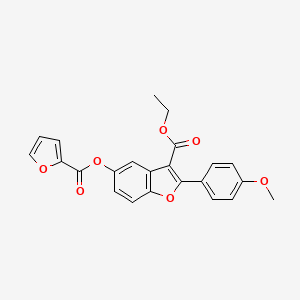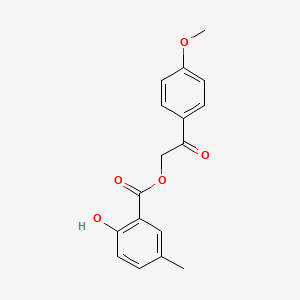
2-(4-Methoxyphenyl)-2-oxoethyl 2-hydroxy-5-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"2-(4-Methoxyphenyl)-2-oxoethyl 2-hydroxy-5-methylbenzoate" is a chemical compound with potential applications in various fields due to its unique structure and properties. Research into its synthesis, structure, and properties helps to understand its behavior and potential applications better.
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, including carboxylation, methylation, and reactions with diazomethane. For instance, the synthesis of methyl 2-hydroxy-4-methoxy-6-phenylbenzoate was achieved by treating methyl 6-phenyl-0-resorcylate with diazomethane, showcasing a method that could be adapted for related compounds (Howarth & Harris, 1968).
Molecular Structure Analysis
Molecular structure and spectroscopic analysis are crucial for understanding the chemical behavior of compounds. For example, a novel curcumin ester's structure was elucidated using FT-IR, NMR, mass, and UV–visible spectroscopy, combined with theoretical calculations (Srivastava et al., 2017).
Chemical Reactions and Properties
Chemical reactions and properties, such as fungicidal activity, are key areas of research. For example, novel antifungals derived from (E)-methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate were synthesized and demonstrated moderate to high activities against phytopathogenic fungi, indicating the potential utility of similar compounds in crop protection (Yang et al., 2017).
Physical Properties Analysis
The physical properties, such as solubility and stability, play a crucial role in the practical applications of chemical compounds. For example, the synthesis and characterization of related compounds often involve assessing their stability under different conditions and their solubility in various solvents.
Chemical Properties Analysis
Chemical properties, including reactivity, bond formation, and interaction with other molecules, are essential for determining a compound's potential applications. Theoretical and experimental studies, such as those involving Density Functional Theory (DFT), help in understanding these properties in depth. For instance, quantum chemical calculations were performed to understand the chemical behavior of similar compounds, providing insights into their reactivity and interactions (Kotan & Yuksek, 2021).
Applications De Recherche Scientifique
Parabens and Environmental Impact Parabens, including methylparaben and propylparaben, are widely used as preservatives in cosmetics, pharmaceuticals, and foods. Their ubiquity in consumer products leads to continuous environmental release, particularly into aquatic environments. Parabens are considered emerging contaminants due to their endocrine-disrupting potential. Despite wastewater treatments being somewhat effective at removing parabens, these compounds persist at low concentrations in effluents and are ubiquitous in surface waters and sediments. The environmental fate of parabens, including their biodegradability and potential to form chlorinated by-products, is a significant area of research. These by-products may exhibit increased stability and persistency, necessitating further studies on their toxicity (Haman et al., 2015).
Pharmaceutical Impurities and Synthesis Innovations Research on pharmaceutical impurities, such as those found in proton pump inhibitors like omeprazole, highlights the importance of understanding and controlling the synthesis processes to minimize potential health risks. Novel synthesis methods have been developed for omeprazole and its impurities, providing insights into the complexity of pharmaceutical production and the need for high-purity ingredients (Saini et al., 2019).
Antioxidant Activity and Analytical Methods The evaluation of antioxidant activity is crucial in various fields, from food science to pharmaceuticals. Analytical methods such as ORAC, HORAC, TRAP, and TOSC tests, along with electron transfer-based tests like CUPRAC and FRAP, are employed to assess the antioxidant capacity of compounds. These methods, relying on spectrophotometry, highlight the significance of understanding chemical interactions and the potential health benefits of antioxidants (Munteanu & Apetrei, 2021).
Endocrine and Health Implications The endocrine-disrupting effects of parabens, a group related to esters of p-hydroxybenzoic acid, have been extensively documented. These effects, along with potential androgen antagonist activity, enzyme inhibition, and genotoxic activity, underscore the complexity of assessing health risks associated with chemical exposure. Studies suggest the need for detailed evaluation of these compounds, especially in consumer products, to understand their impact on health, including breast cancer incidence and reproductive functions (Darbre & Harvey, 2008).
Safety And Hazards
- The compound is considered harmful if ingested, inhaled, or absorbed through the skin.
- It may cause skin and eye irritation.
- Proper protective equipment (gloves, eyeshields) should be used when handling it.
Orientations Futures
- Further research is needed to explore its potential applications in drug development, especially considering its unique structure and potential biological activities.
- Investigate its interactions with specific enzymes or receptors to understand its mechanism of action better.
Propriétés
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 2-hydroxy-5-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-11-3-8-15(18)14(9-11)17(20)22-10-16(19)12-4-6-13(21-2)7-5-12/h3-9,18H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBCTMGFGIFKTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)OCC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-2-oxoethyl 2-hydroxy-5-methylbenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

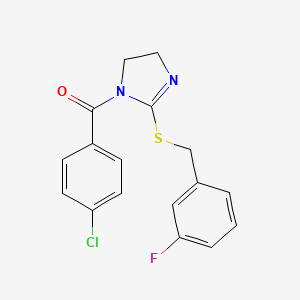
![1,3,6,7-tetramethyl-8-octyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2498953.png)
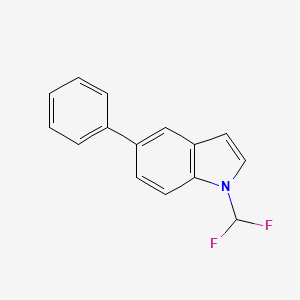
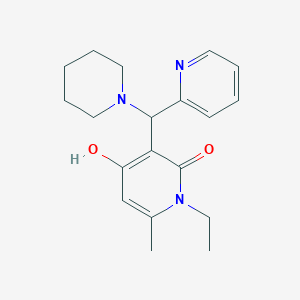
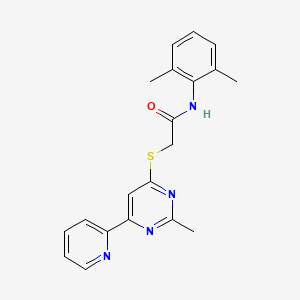
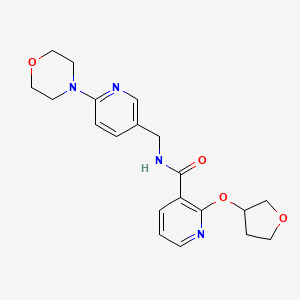
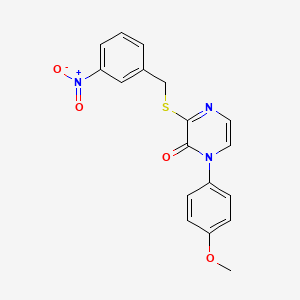
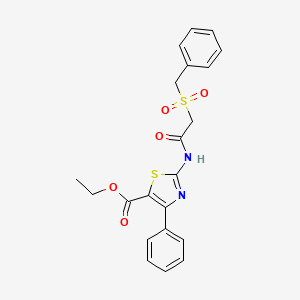
![4-Chloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide](/img/structure/B2498969.png)
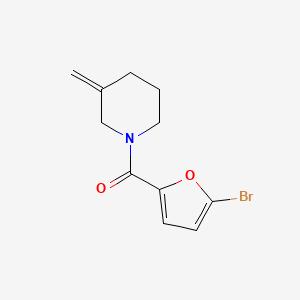
![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2498971.png)
